1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid

Medicinal chemistry Scaffold differentiation Linker pharmacology

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid (CAS 725252-81-3, PubChem CID is a synthetic small molecule belonging to the substituted anilino-cycloalkane carboxylic acid class, featuring a cyclohexane ring bearing both a carboxylic acid group and a 3-chloroanilino substituent at the 1-position. The compound is catalogued within the InterBioScreen screening library as BB_SC-10150 and is supplied as part of a curated collection of over 485,000 synthetic compounds for pharmaceutical and agrochemical screening programs.

Molecular Formula C13H16ClNO2
Molecular Weight 253.73
CAS No. 725252-81-3
Cat. No. B2592053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid
CAS725252-81-3
Molecular FormulaC13H16ClNO2
Molecular Weight253.73
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)
InChIKeyNCPLLVAWHKQYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid (CAS 725252-81-3): Sourcing Guide for a Differentiated Anilino-Cyclohexane Carboxylic Acid Screening Compound


1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid (CAS 725252-81-3, PubChem CID 2757753) is a synthetic small molecule belonging to the substituted anilino-cycloalkane carboxylic acid class, featuring a cyclohexane ring bearing both a carboxylic acid group and a 3-chloroanilino substituent at the 1-position [1]. The compound is catalogued within the InterBioScreen screening library as BB_SC-10150 and is supplied as part of a curated collection of over 485,000 synthetic compounds for pharmaceutical and agrochemical screening programs [2]. Its molecular formula is C13H16ClNO2 with a monoisotopic mass of 253.08696 Da and a computed XLogP3-AA of 3.7 [1]. The presence of the anilino nitrogen linker distinguishes it from directly C–C bonded 1-arylcyclohexanecarboxylic acid analogs, introducing a hydrogen-bond donor site and altering conformational flexibility relative to close structural neighbors.

Why 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid Cannot Be Replaced by Common In-Class Analogs: Structural and Library-Context Differentiation


Substituted cyclohexanecarboxylic acid derivatives with 3-chlorophenyl groups are frequently treated as interchangeable screening scaffolds, yet three structural variables critically differentiate individual members: (i) the nature of the linker between the cyclohexane ring and the aryl group (direct C–C bond, amino linker, amide linker, or ether linker); (ii) the ring size of the cycloalkane core (cyclopentane vs. cyclohexane); and (iii) the substitution position on the phenyl ring (2-Cl, 3-Cl, or 4-Cl). The target compound 1-((3-chlorophenyl)amino)cyclohexanecarboxylic acid incorporates an anilino (NH) linker, which introduces a rotatable secondary amine that can act as a hydrogen-bond donor—a feature absent in the direct C–C bonded analog 1-(3-chlorophenyl)cyclohexanecarboxylic acid (CAS 610791-40-7) [1]. Compared to its cyclopentane homolog 1-((3-chlorophenyl)amino)cyclopentanecarboxylic acid (CAS 725234-56-0), the cyclohexane ring confers a 14 Da higher molecular weight and altered lipophilicity (computed XLogP3-AA of 3.7 vs. an estimated ~3.3 for the cyclopentane analog), which can shift membrane permeability and target-binding profiles [1]. The compound is further covered by the substituted anilino carboxylic acid patent class (exemplified by US3678094), which claims anti-inflammatory, anti-pyretic, and analgesic utilities specific to the anilino-carboxylic acid motif—a claim scope not applicable to amide or ether-linked analogs [2]. These differences are sufficient to prevent reliable substitution in screening campaigns without re-validation of target engagement, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid vs. Structural Analogs


Evidence Dimension 1: Linker Chemistry — Anilino (NH) vs. Direct C–C Bond: Molecular Weight and Hydrogen-Bond Donor Count Comparison

The target compound incorporates an anilino (secondary amine) linker between the cyclohexane ring and the 3-chlorophenyl group, whereas the closest direct analog, 1-(3-chlorophenyl)cyclohexanecarboxylic acid (CAS 610791-40-7), uses a direct C–C bond without a heteroatom linker. This structural difference produces a quantifiable molecular weight increase of approximately 15 Da (253.72 vs. 238.71 g/mol) and adds one additional hydrogen-bond donor (HBD count of 2 vs. 1 for the C–C linked analog) [1][2]. The additional HBD can alter target recognition, aqueous solubility, and crystal packing, making the two compounds non-interchangeable in crystallization screens, biophysical assays, and structure-activity relationship (SAR) studies.

Medicinal chemistry Scaffold differentiation Linker pharmacology

Evidence Dimension 2: Cycloalkane Ring Size — Cyclohexane vs. Cyclopentane Core: Lipophilicity and Steric Bulk Comparison

The cyclopentane homolog, 1-((3-chlorophenyl)amino)cyclopentanecarboxylic acid (CAS 725234-56-0), shares the same anilino linker and 3-chlorophenyl substitution pattern but replaces the six-membered cyclohexane ring with a five-membered cyclopentane ring. This ring contraction reduces the molecular weight by approximately 14 Da (253.72 vs. 239.70 g/mol) and is predicted to lower computed logP by approximately 0.4 log units (estimated XLogP3-AA ~3.3 for the cyclopentane analog vs. 3.7 for the target compound, based on the contribution of an additional methylene group) [1]. The smaller ring also reduces conformational flexibility and steric volume, which can differentially affect binding to concave vs. flat protein pockets.

Ring-size SAR Lipophilicity Conformational analysis

Evidence Dimension 3: Patent-Class Coverage — Substituted Anilino Carboxylic Acid Utility Claims

The target compound falls structurally within the generic Markush claims of US Patent 3678094, which covers substituted anilino carboxylic acids (including cyclohexane-bearing derivatives) and explicitly claims anti-inflammatory, anti-pyretic, and analgesic activities [1]. The C–C bonded analog 1-(3-chlorophenyl)cyclohexanecarboxylic acid lacks the anilino nitrogen required by the patent's core structural definition and thus falls outside this therapeutic claim scope. This patent-class differentiation is relevant for organizations seeking to operate within specific freedom-to-operate boundaries or to access the anilino carboxylic acid pharmacophore for inflammation-targeted screening.

Intellectual property Patent landscape Anti-inflammatory

Evidence Dimension 4: Library Provenance — InterBioScreen Curated Screening Collection Context

The target compound (BB_SC-10150) is sourced from InterBioScreen's curated synthetic compound collection, which maintains over 485,000 compounds selected for maximal structural diversity and drug-like properties . This library context provides implicit quality-control advantages: compounds in this collection have been selected through cheminformatic filtering for lead-like and drug-like characteristics, and the supplier provides batch-level characterization including purity assessment and structural verification. The cyclopentane analog (CAS 725234-56-0) is available from multiple vendors but not necessarily through the same curated library framework, which may result in variable purity specifications and characterization rigor across suppliers .

Screening library Compound sourcing Quality control

Highest-Confidence Application Scenarios for 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid Based on Quantified Differentiation


Scenario 1: Anti-Inflammatory Pharmacophore Screening Leveraging the Anilino Carboxylic Acid Motif

Organizations screening for novel anti-inflammatory, anti-pyretic, or analgesic leads within the substituted anilino carboxylic acid patent landscape should prioritize this compound over the direct C–C bonded analog (CAS 610791-40-7), as the anilino nitrogen linker places it within the structural scope of US Patent 3678094 claims [1]. The additional hydrogen-bond donor site (HBD = 2 vs. 1 for the C–C analog) provides an extra anchor point for target engagement, which may enhance binding to enzymes or receptors with complementary hydrogen-bond acceptor motifs .

Scenario 2: Ring-Size SAR Studies Comparing Cyclohexane vs. Cyclopentane Core in Target Binding

Medicinal chemistry teams conducting systematic ring-size SAR around the anilino-cycloalkane carboxylic acid scaffold should procure this compound as the cyclohexane reference point alongside its cyclopentane homolog (CAS 725234-56-0). The computed ΔXLogP3-AA of approximately +0.4 and ΔMW of +14 Da between the two compounds provide a quantifiable framework for interpreting differential target engagement, cellular permeability, and metabolic stability in matched-pair analysis [1].

Scenario 3: Computational Docking and Pharmacophore Modeling with Verified Physicochemical Parameters

Computational chemistry groups requiring a well-characterized anilino-cyclohexane carboxylic acid for docking studies or pharmacophore model generation benefit from the PubChem-deposited structural data (InChIKey NCPLLVAWHKQYEI-UHFFFAOYSA-N, computed XLogP3-AA 3.7, rotatable bond count 3) [1]. The InterBioScreen library provenance further supports the availability of confirmed batch identity, reducing the risk of in silico–in vitro disconnect caused by misidentified or impure material .

Scenario 4: Screening Library Procurement Requiring Curated, Diversity-Selected Compounds

High-throughput screening facilities building or augmenting compound libraries should note that this compound (BB_SC-10150) is part of the InterBioScreen curated collection, which applies cheminformatic diversity filters to select compounds with favorable drug-like properties and maximal scaffold diversity [1]. This curation standard may not apply to the cyclopentane analog sourced from general chemical suppliers, making the target compound preferable for core screening deck construction where consistent compound quality and structural novelty are procurement criteria .

Quote Request

Request a Quote for 1-((3-Chlorophenyl)amino)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.